molecular formula C9H20ClNO B1429845 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride CAS No. 911010-82-7

1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride

Cat. No. B1429845
M. Wt: 193.71 g/mol
InChI Key: QTMKLVRVSFCAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It has a molecular weight of 165.66 . This compound is used in the synthesis of 1-aminomethyl-1-cyclohexanolarachidonylamide .


Molecular Structure Analysis

The molecular structure of 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride can be represented by the linear formula H2NCH2C6H10OH · HCl . More detailed structural information, such as the 3D structure or the SMILES string, was not found in the search results.


Physical And Chemical Properties Analysis

1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride is a white to grayish-beige powder . It has a melting point of 217-219 °C (lit.) .

Scientific Research Applications

Novel Synthetic Opioids Research

The exploration of novel synthetic opioids for therapeutic applications has seen the development and study of various compounds with potential analgesic properties. Research into opioids like 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) indicates a growing interest in synthesizing and understanding new opioid receptor agonists. These studies aim to identify compounds with favorable analgesic properties and lower dependency risks. Compounds similar to 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride might fall within this category of research due to their structural characteristics and potential interaction with opioid receptors (Siddiqi et al., 2015).

Antimicrobial Potential of Chitosan

Chitosan, an aminopolysaccharide, has been studied for its antimicrobial potential. While not directly related, the study of chitosan's structure-activity relationship provides insights into how other aminopolysaccharides or compounds with amino groups, such as 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride, might be explored for antimicrobial or biomedical applications. Research into chitosan and its derivatives highlights the broader interest in utilizing naturally derived or synthetic compounds with functional groups capable of antimicrobial activity (Raafat & Sahl, 2009).

Controlled Release and Stabilization of Active Compounds

The development of technologies for the stabilization and controlled release of active compounds, such as gaseous/volatile agents for food preservation, is a significant area of research. While 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride may not be directly used in these applications, the methodologies and technologies developed for controlling the release of active agents are relevant. This research area includes the study of packaging systems and formulations that can stabilize and release compounds in a controlled manner, potentially applicable to a wide range of chemicals, including those with pharmaceutical or antimicrobial applications (Chen et al., 2020).

properties

IUPAC Name

1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)4-3-5-9(11,6-8)7-10;/h11H,3-7,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMKLVRVSFCAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(CN)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride

CAS RN

911010-82-7
Record name 1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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